![molecular formula C13H20N2O3 B5565372 ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)

ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

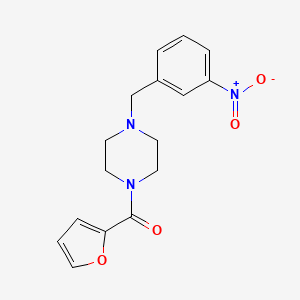

Ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate, also known as EFMC, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that is commonly used as a building block for the synthesis of various bioactive compounds.

Scientific Research Applications

Molecular Structure and Conformation

- Ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate derivatives have been studied for their molecular structures, revealing that the piperidine ring often adopts a chair conformation, which influences the molecule's overall geometry and reactivity (S. Balamurugan et al., 2007).

Synthetic Applications

- The compound has been utilized in synthetic chemistry for the preparation of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, demonstrating its versatility as a building block in organic synthesis (Xue-Feng Zhu et al., 2003).

Pharmacological Potential

- Ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate derivatives have shown promise in medicinal chemistry, such as in the development of GPIIb/IIIa integrin antagonists for potential antithrombotic treatments (Y. Hayashi et al., 1998).

Chemical Reactions and Mechanisms

- Studies have explored the reactions of related compounds under various conditions, shedding light on their chemical reactivity and the mechanisms underlying their transformations. For example, the ring-opening reactions in carbapenem-derived compounds have been investigated, providing insights into their chemical behavior (Z. R. Valiullina et al., 2020).

Antimicrobial and Antibacterial Activities

- The compound and its derivatives have been evaluated for antimicrobial and antibacterial properties, contributing to the search for new therapeutic agents. For instance, studies on furan ring-containing organic ligands have examined their potential in combating bacterial infections (H. Patel, 2020).

properties

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-2-17-13(16)15-7-5-11(6-8-15)14-10-12-4-3-9-18-12/h3-4,9,11,14H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPPDEKJHYWJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)